molecular formula C4H7Br B588447 (Bromomethyl-d2)cyclopropane-1-d1 CAS No. 1219799-17-3

(Bromomethyl-d2)cyclopropane-1-d1

Cat. No.: B588447
CAS No.: 1219799-17-3
M. Wt: 138.022
InChI Key: AEILLAXRDHDKDY-FBYXXYQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromomethyl-d2)cyclopropane-1-d1 typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropylmethyl alcohol with phosphorus tribromide (PBr3) in the presence of deuterium oxide (D2O) to introduce deuterium atoms . Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium oxide and other deuterated reagents is crucial to achieve the desired isotopic labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bromomethyl-d2)cyclopropane-1-d1 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and mechanistic studies. The presence of deuterium atoms makes it a valuable tool in research applications where tracking and tracing of compounds are essential .

Properties

IUPAC Name

1-[bromo(dideuterio)methyl]-1-deuteriocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEILLAXRDHDKDY-FBYXXYQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC1)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747225
Record name 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219799-17-3
Record name 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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